Cas no 325491-86-9 (3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride)

3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride structure
325491-86-9 structure
Product Name:3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride
CAS No:325491-86-9
MF:C7H12N2S
MW:156.248579978943
CID:1086157
PubChem ID:28063269
Update Time:2025-11-02

3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Methylthiazol-5-yl)propan-1-amine
    • 3-(4-Methyl-1,3-thiazol-5-yl)-1-propanamine
    • BP-11001
    • 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine
    • DB-338908
    • G22349
    • Z945859360
    • 325491-86-9
    • CS-0214615
    • EN300-1836968
    • AKOS011348859
    • 3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride
    • MDL: MFCD08450484
    • Inchi: 1S/C7H12N2S/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4,8H2,1H3
    • InChI Key: RLXNSYFCHGOIHX-UHFFFAOYSA-N
    • SMILES: S1C=NC(C)=C1CCCN

Computed Properties

  • Exact Mass: 156.072
  • Monoisotopic Mass: 156.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 67.2A^2

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 261.9±28.0 °C at 760 mmHg
  • Flash Point: 112.2±24.0 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride Security Information

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Additional information on 3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride

Introduction to 3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride (CAS No. 325491-86-9)

3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride is a compound of significant interest in the field of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the CAS number 325491-86-9, belongs to a class of molecules that incorporate thiazole heterocycles, which are well-documented for their diverse pharmacological properties. The presence of a propylamine side chain and its salt form (hydrochloride) further modulates its chemical and pharmacokinetic behavior, making it a subject of extensive research in drug discovery and development.

The thiazole core in 3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride is a key structural motif that has been extensively studied for its role in various biological processes. Thiazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. The specific substitution pattern in this compound, particularly the 4-methyl group and the propylamine moiety, contributes to its unique interactions with biological targets. These structural features are critical in determining its efficacy and selectivity in biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the binding modes and interactions of 3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride with biological targets. These studies have highlighted the compound's potential as an inhibitor of certain enzymes and receptors involved in pathological processes. For instance, preliminary computational studies suggest that this compound may interact with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and neurodegenerative disorders. The propylamine group is particularly noteworthy for its ability to form hydrogen bonds and hydrophobic interactions with key residues in target proteins.

In vitro studies have begun to elucidate the pharmacological profile of 3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride. These experiments have demonstrated promising activities against several disease-related targets. Notably, the compound has shown inhibitory effects on certain kinases associated with cancer progression. The 4-methylthiazole moiety appears to be crucial for these interactions, as it allows for optimal positioning within the active site of the target enzyme. Additionally, the propylamine side chain contributes to the compound's solubility and bioavailability, which are essential factors for its potential therapeutic applications.

The hydrochloride salt form of this compound enhances its stability and solubility, making it more suitable for formulation into pharmaceutical products. This salt form also improves the compound's bioavailability upon administration, which is a critical consideration for drug development. The enhanced solubility is particularly advantageous for oral formulations, where poor solubility can limit absorption and efficacy.

Current research is also exploring the potential of 3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride in combination therapies. The ability of this compound to interact with multiple targets or pathways suggests that it may be effective when used in conjunction with other drugs. Combination therapy is a well-established strategy in oncology and other fields of medicine, where it aims to enhance therapeutic efficacy while minimizing side effects. Preliminary data indicate that 3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride may synergize with existing treatments, providing a more comprehensive therapeutic approach.

The synthesis of 3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the thiazole core through classical methods such as the Hantzsch thiazole synthesis or alternative routes that introduce the 4-methyl group at an appropriate stage. Subsequent steps involve functionalization of the thiazole ring with a propylamine side chain followed by conversion to its hydrochloride salt.

The development of novel synthetic methodologies is an ongoing area of interest in the field of pharmaceutical chemistry. Advances in synthetic techniques have enabled more efficient and sustainable production processes for complex molecules like 3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride. Green chemistry principles are being increasingly adopted to minimize waste and reduce environmental impact during synthesis. These efforts align with global initiatives aimed at promoting sustainable pharmaceutical manufacturing practices.

Quality control and analytical methods are essential for ensuring the consistency and purity of 3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride throughout its production process. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to verify the identity and purity of the compound at various stages of development.

The pharmacokinetic properties of 3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride, including its absorption, distribution, metabolism, excretion (ADME), are critical factors that determine its suitability as a drug candidate. In vivo studies have begun to provide insights into these properties under controlled experimental conditions. These studies aim to optimize dosing regimens and predict potential side effects associated with long-term use.

Future research directions for 3-(4-methyl-1,3-thiazol-5-yl)propylamine hydrochloride include further exploration of its mechanism of action at a molecular level. Understanding how this compound interacts with biological targets can provide valuable insights into its therapeutic potential and guide future modifications to enhance its efficacy or reduce off-target effects.

The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is transforming drug discovery research by enabling rapid screening and analysis of large datasets containing chemical structures and biological activity information. These technologies can accelerate the identification of promising candidates like 3-(4-methyl-1,3-thiazol-5-yli prop ylamine hydrochlor ide) (CAS No. 325491869), thereby reducing the time required from discovery to clinical development.

In conclusion, 35(41methyl13thiazo15y11 ) prop ylamin ehydroch lor ide(CAS No . 32 5491869 )is a promis ing compoun dwitha uniques tructural framewor kandpot entialbi ological act ivitie s . Its thiazo lecore ,part icularlywiththe 41m ethy lgroupand prop ylam ine moiety ,contributes t oitsinter actions wit hbiolog icat racts .Recent resea rch has shed light onitspharmacolog icaleffectsandpotential applicationsinmedic ine .Further studie sare neededtoelucidateitsmechanismofact ionandtooptimizewaystouseitseffectivelyintherapeuticsettings .TheadvancementsincomputationalchemistryandAIarelikelytobefurtheracceleratingthedevelopmentofnoveldrugs lik e this one . p >

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